Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a methyl carboxylate group at the 3-position of the pyrazole ring and a 4-amino-2-fluorophenyl substituent at the 1-position. The methyl ester moiety contributes to intermediate polarity, making it a versatile intermediate in medicinal chemistry, particularly for prodrug synthesis or as a precursor for carboxylic acid derivatives.
Properties
IUPAC Name |
methyl 1-(4-amino-2-fluorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-17-11(16)9-4-5-15(14-9)10-3-2-7(13)6-8(10)12/h2-6H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRSGGXMAYIVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-amino-2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The final step involves esterification with methanol in the presence of a suitable catalyst to obtain the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and fluorophenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The pyrazole ring provides structural stability and contributes to the overall bioactivity of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate with key analogs from the literature:
*Calculated based on molecular formula C₁₁H₁₀FN₃O₂.
Key Observations:
- Substituent Effects: The 4-amino-2-fluorophenyl group in the target compound introduces polarity and hydrogen-bonding capability, distinguishing it from iodinated analogs (e.g., Compounds 9 and 10) designed for radiopharmaceutical applications . Methyl carboxylate is a common feature, but its role varies: in iodinated analogs, it balances lipophilicity for imaging agents, while in the target compound, it may serve as a hydrolyzable prodrug moiety. Fluorine in the target compound and Compound 4h enhances metabolic stability compared to non-halogenated analogs .
Purity and Synthesis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
